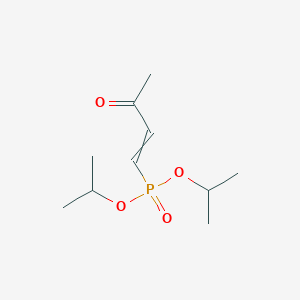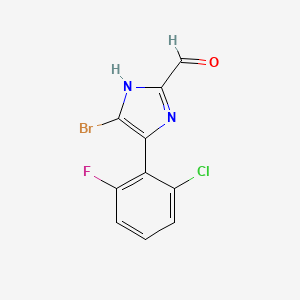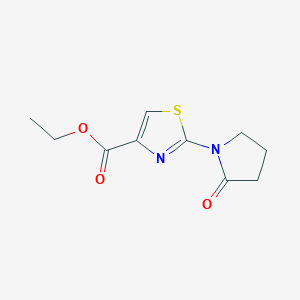
Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole and a pyrrolidinone moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The incorporation of a pyrrolidinone ring further enhances its potential for various applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-bromoacetate with thioamide derivatives under basic conditions to form the thiazole ring. Subsequent reaction with pyrrolidinone derivatives under acidic or basic conditions yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the formation of the thiazole and pyrrolidinone rings. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The pyrrolidinone ring can enhance the binding affinity and specificity of the compound to its targets. These interactions can disrupt cellular processes, leading to antimicrobial, anti-inflammatory, and antitumor effects .
Comparación Con Compuestos Similares
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
- (2-Oxo-1-pyrrolidinyl)pyrimidines
- Pyrrolidine-2,5-diones
Comparison: Ethyl 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylate is unique due to its combined thiazole and pyrrolidinone rings, which provide a distinct set of biological activities and chemical reactivity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C10H12N2O3S |
|---|---|
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
ethyl 2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H12N2O3S/c1-2-15-9(14)7-6-16-10(11-7)12-5-3-4-8(12)13/h6H,2-5H2,1H3 |
Clave InChI |
CMVZHEHUBWKBEV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)N2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


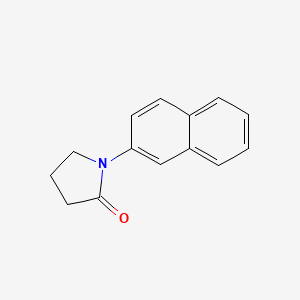

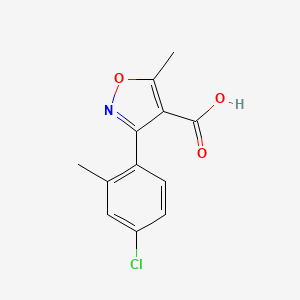
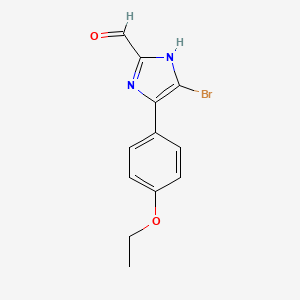

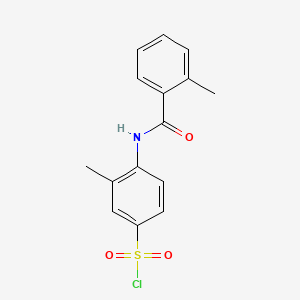
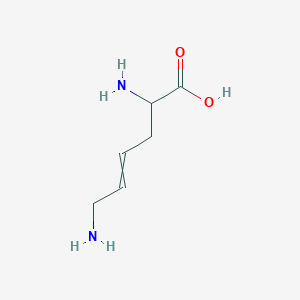
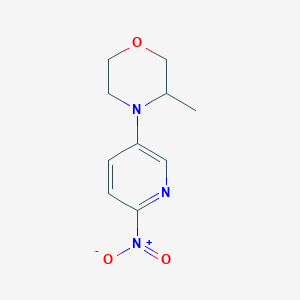
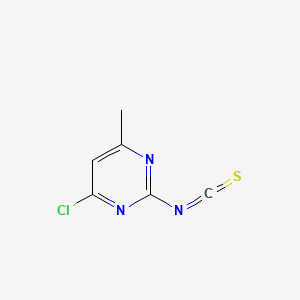

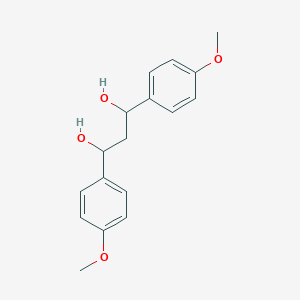
![3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13694830.png)
